molecular formula C7H8O2S B143446 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde CAS No. 131202-63-6

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde

Cat. No. B143446
M. Wt: 156.2 g/mol
InChI Key: MCVLKDVDRVRWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde is a thiophene derivative, a class of heterocyclic compounds that are known for their diverse applications in organic chemistry and materials science. Thiophene derivatives are particularly interesting due to their electronic properties, which make them suitable for use in various chemical reactions and as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, 5-(4-Pyridyl)-2-thiophenecarbaldehyde, a related compound, has been prepared as a fluorescent derivatization reagent for the determination of primary alkylamines using a combination of precolumn derivatization and postcolumn hydrolysis-detection . Another synthesis approach is described for thieno[3,2-b]thiophene-2-carboxyaldehyde, which is used for the synthesis of novel supramolecular liquid-crystalline complexes . Additionally, thiophene-2-carbaldehyde has been polymerized using hydrochloric acid as a catalyst, showcasing the versatility of thiophene derivatives in polymer chemistry .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur. This structure is crucial for the electronic properties of these compounds. For example, the photoluminescence properties of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene, a compound with two thiophene rings, have been studied, revealing absorption bands corresponding to π-π transitions .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that modify their structure and properties. For instance, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde was synthesized using a chemo- and regioselective Br/Li exchange reaction, demonstrating the reactivity of thiophene derivatives towards organometallic reagents . Another example is the reaction of 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde with different reagents leading to thioacetalization, chloromethylation, and oxidation, resulting in a range of products including oligomers and sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The polymer derived from thiophene-2-carbaldehyde, for example, consists of spherical particles with a rough surface, which could impact its physical properties and potential applications . The photoluminescence properties of thiophene derivatives are also of interest, as they can be tailored for specific uses in optoelectronic devices .

Scientific Research Applications

Chemical Coupling and Synthesis

  • Coupling Reactions : Thiophene-2-carbaldehyde, a relative of 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde, is used in coupling reactions with aromatic and aliphatic aldehydes, facilitated by samarium diiodide. These reactions yield hydroxyalkylated products at specific positions on the thiophene ring, demonstrating its utility in organic synthesis (Yang & Fang, 1995).
  • Synthesis of Functional Derivatives : Functional derivatives of thiophene, like 4-chloro-3-ethoxycarbonyl-2-methylthiophene synthesized from thiophene-2-carbaldehyde, highlight its role in synthesizing structurally diverse compounds (Shvedov et al., 1973).

Polymerization and Material Science

  • Polymer Synthesis : Thiophene-2-carbaldehyde has been polymerized using hydrochloric acid as a catalyst. The resulting polymers, characterized by various spectroscopic methods, reveal applications in material science, especially for their morphological properties (Al-Hamdan et al., 2021).
  • Semiconductor Applications : Star-shaped crystalline molecules synthesized using thiophene-based carbaldehydes show potential as organic semiconductors in field-effect transistors, indicating a significant role in electronic materials (Kim et al., 2007).

Fluorescent Sensing and Photophysical Studies

  • Fluorescent Sensor for Iron Ions : A derivative of thiophene-2-carbaldehyde, namely 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), acts as a fluorescent sensor for Fe3+ ions, demonstrating its application in chemical sensing and analysis (Zhang et al., 2016).
  • Optical Properties in Synthesized Compounds : The synthesis of 4H-thieno[3,2-c]chromene-2-carbaldehydes and their photophysical properties, including fluorescence, suggest applications in materials science, especially as covert marking pigments (Ulyankin et al., 2021).

Analytical Chemistry and Spectroscopy

  • Analysis of Plant Foods : The formation of derivatives like 5-(hydroxymethyl)furan-2-carbaldehyde during the hydrolysis of plant phenolics, a process also involving thiophene carbaldehydes, is critical in the accurate assessment of phenolic content and antioxidant activities in food analysis (Chen et al., 2014).

Safety And Hazards

The safety data sheet for 2-Thiophenecarboxaldehyde, a related compound, indicates that it is classified as a flammable liquid and is harmful if swallowed . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to wear protective gloves, eye protection, and face protection when handling the compound .

Future Directions

Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde and related compounds could be a promising area of research in the future.

properties

IUPAC Name

5-(2-hydroxyethyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c8-4-3-6-1-2-7(5-9)10-6/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVLKDVDRVRWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565160
Record name 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxyethyl)thiophene-2-carbaldehyde

CAS RN

131202-63-6
Record name 5-(2-Hydroxyethyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.